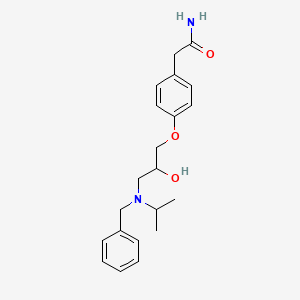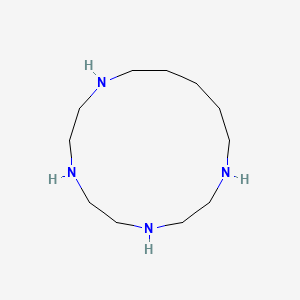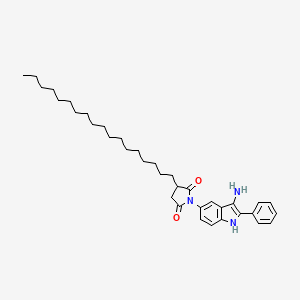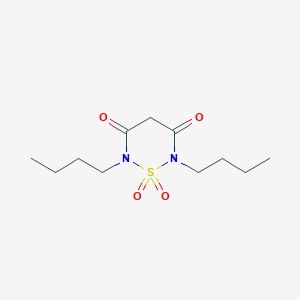
Acetic acid, 2,2',2'',2'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple acetic acid groups linked by a central ethanediyldiphosphinidyne moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications. The production process likely involves specialized equipment and conditions to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- include:
Acetic acid: A simpler carboxylic acid with widespread use in various applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple acetic acid groups, used in various industrial and medical applications.
Acetic acid, 2-ethylhexyl ester: An ester derivative of acetic acid with applications in the production of plasticizers and solvents.
Uniqueness
The uniqueness of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- lies in its complex structure, which provides distinct chemical properties and reactivity compared to simpler acetic acid derivatives
Eigenschaften
CAS-Nummer |
79497-89-5 |
|---|---|
Molekularformel |
C10H16O8P2 |
Molekulargewicht |
326.18 g/mol |
IUPAC-Name |
2-[2-[bis(carboxymethyl)phosphanyl]ethyl-(carboxymethyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H16O8P2/c11-7(12)3-19(4-8(13)14)1-2-20(5-9(15)16)6-10(17)18/h1-6H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
PAHNSFYPJSANMA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(CC(=O)O)CC(=O)O)P(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


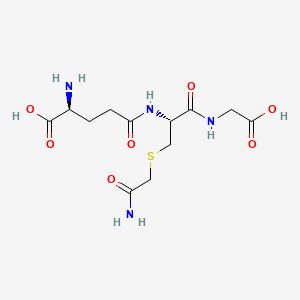
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
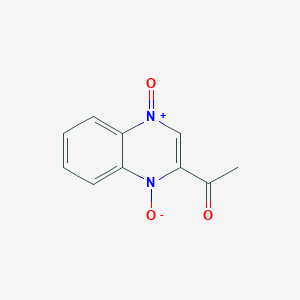

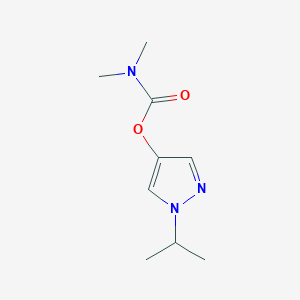

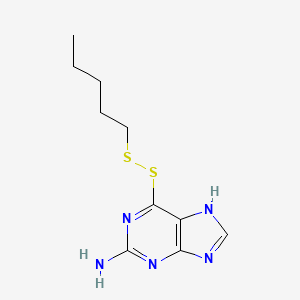

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
